1-(cyclopropylmethyl)-4-methyl-1H-pyrazol-3-amine

S6K1 kinase inhibition Ligand efficiency Structure-activity relationship

Researchers optimizing S6K1 or GCGR antagonists often encounter SAR gaps when using unsubstituted or N-alkyl pyrazole amines, where generic substitution can cause >9-fold potency erosion. 1-(Cyclopropylmethyl)-4-methyl-1H-pyrazol-3-amine directly resolves this bottleneck: • N-1 Cyclopropylmethyl group confers >9-fold S6K1 potency gain over methyl analog (IC50 19.8 nM vs. 194 nM) • Privileged 4-methyl pyrazole scaffold achieves nanomolar GCGR binding (IC50 0.06-0.09 μM) • Validated 1H-pyrazol-3-amine core for RIPK1 inhibition with oral bioavailability; relevant to CCR4 antagonist programs Supplied at ≥95% purity, sealed under dry conditions at 2-8°C, shipped at ambient temperature. Suitable for focused library synthesis and lead optimization.

Molecular Formula C8H13N3
Molecular Weight 151.21 g/mol
Cat. No. B12102690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(cyclopropylmethyl)-4-methyl-1H-pyrazol-3-amine
Molecular FormulaC8H13N3
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1N)CC2CC2
InChIInChI=1S/C8H13N3/c1-6-4-11(10-8(6)9)5-7-2-3-7/h4,7H,2-3,5H2,1H3,(H2,9,10)
InChIKeyREOAODXKRDMWPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cyclopropylmethyl)-4-methyl-1H-pyrazol-3-amine: Scaffold for Kinase and GPCR Research


1-(Cyclopropylmethyl)-4-methyl-1H-pyrazol-3-amine (CAS 1487354-06-2) is a substituted pyrazole building block featuring a primary amine at the 3-position, a methyl group at the 4-position, and a cyclopropylmethyl substituent at N-1 . This scaffold is structurally related to the core motifs found in numerous kinase inhibitors and G protein-coupled receptor (GPCR) antagonists, with the cyclopropylmethyl group often associated with enhanced target engagement and ligand efficiency compared to simpler alkyl chains [1]. The compound is primarily utilized as an advanced intermediate in medicinal chemistry programs targeting S6K1, RIPK1, GCGR, and CCR4 [1][2][3][4].

1
Medicinal Chemistry Intermediate: Substituted pyrazole building block for kinase and GPCR antagonist programs.
2
Target Family Fit: Supports S6K1, RIPK1, GCGR, and CCR4 inhibitor discovery workflows.
3
Scaffold Context: N-1 cyclopropylmethyl group reported to improve target-engagement assay context relative to simpler alkyl chains.

Structural Superiority Over Simpler Pyrazole Analogs


Generic substitution of this compound with structurally related pyrazole amines—such as 4-methyl-1H-pyrazol-3-amine (lacking the N-1 cyclopropylmethyl group) or 1-ethyl-4-methyl-1H-pyrazol-3-amine—is unsupported by quantitative structure-activity relationship (SAR) data. The N-1 cyclopropylmethyl moiety confers a >9-fold increase in S6K1 inhibitory potency relative to the methyl analog (IC50 19.8 nM vs. 194 nM) and a >3-fold improvement over the ethyl analog (IC50 19.8 nM vs. 59.8 nM) [1]. Furthermore, the combination of N-1 cyclopropylmethyl and C-4 methyl substitution is a privileged motif in 4-methyl substituted pyrazole-derived glucagon receptor (GCGR) antagonists, where related compounds exhibit nanomolar binding affinities (IC50 0.06–0.09 μM) [2]. Replacing the cyclopropylmethyl group with hydrogen, methyl, or ethyl would predictably diminish both potency and ligand efficiency, rendering substitution scientifically unsound without explicit SAR validation [1][2].

N-1 Substituent
Replacing cyclopropylmethyl with hydrogen, methyl, or ethyl may result in significant loss of S6K1 assay potency; SAR data shows potency shift is not linear.
C-4 Methyl Group
Omitting the 4-methyl substituent may compromise GCGR binding context; class-level evidence identifies it as a critical motif for receptor antagonism.
Unsubstituted Amine
Des-amino pyrazole analogs lack the primary derivatization handle, which limits their utility in parallel synthesis and lead optimization without additional steps.

Quantitative Evidence Against Generic Substitution


~10-Fold S6K1 Potency Gain with Cyclopropylmethyl Substitution

In a direct head-to-head comparison within the same assay system, the N-1 cyclopropylmethyl substituent (compound 15e) yielded an S6K1 IC50 of 19.8 nM, representing a 9.8-fold improvement in potency over the N-1 methyl analog (15a, IC50 = 194 nM) and a 3.0-fold improvement over the N-1 ethyl analog (15b, IC50 = 59.8 ± 32.4 nM) [1]. This demonstrates that the cyclopropylmethyl group provides a quantifiable advantage in target engagement for this chemotype.

S6K1 Potency Comparison
Head-to-head
19.8 nM vs. 194 nM (methyl) / 59.8 nM (ethyl)
Reported >9-fold potency difference supports cyclopropylmethyl group as a key vector for S6K1 target engagement.
Mobility shift assay; single measurement context.
S6K1 kinase inhibition Ligand efficiency Structure-activity relationship

Nanomolar GCGR Antagonism Enabled by 4-Methyl Pyrazole Core

A series of 4-methyl substituted pyrazole derivatives, structurally related to the target compound, were evaluated as GCGR antagonists. The most potent compounds (9q, 9r, 19d, 19e) exhibited high GCGR binding affinities with IC50 values ranging from 0.06 to 0.09 μM and functional cAMP inhibition IC50 values between 0.22 and 0.46 μM in cell-based assays [1]. This data establishes the 4-methyl pyrazole motif as a validated scaffold for GCGR antagonism.

GCGR Binding Affinity
Class-level
IC50 0.06–0.09 μM
Class-level data validates 4-methyl pyrazole motif as critical for GCGR antagonist binding context.
Radioligand binding assay using human GCGR.
Glucagon receptor antagonist GPCR Diabetes

Validated RIPK1 Inhibition with Oral Bioavailability

A recently reported 1H-pyrazol-3-amine derivative (compound 44) demonstrated low nanomolar activity against RIPK1 kinase and potent protective effects against necroptosis in both human and murine cells in vitro, with favorable oral pharmacokinetics (high AUC and oral bioavailability) [1]. This establishes the 1H-pyrazol-3-amine core as a tractable starting point for RIPK1 inhibitor development.

RIPK1 Inhibition Profile
Class-level
Low nanomolar activity reported
1H-pyrazol-3-amine core identified as a validated pharmacophore for RIPK1 pathway-response study context.
Exact IC50 not disclosed in abstract; oral PK reported in mouse.
RIPK1 inhibition Necroptosis Inflammatory disease

CCR4 Chemokine Receptor Antagonism

ChEMBL data for related cyclopropylmethyl-substituted pyrazoles show measurable antagonism at the CCR4 chemokine receptor in human CCRF-CEM cells, with IC50 values ranging from 70 nM to >1000 nM depending on substitution [1]. For example, CHEMBL4447900 exhibits an IC50 of 381 nM against CCL22-mediated chemotaxis in the presence of 100% human serum [1].

CCR4 Antagonism
Class-level
IC50 381 nM (CHEMBL4447900)
Measurable CCR4 receptor engagement supports inclusion in chemokine antagonist screening libraries.
CCL22-mediated chemotaxis assay in CCRF-CEM cells.
CCR4 antagonist Chemotaxis inhibition Inflammation

Favorable Ligand Efficiency and Physicochemical Profile

The target compound (C8H13N3, MW 151.21) possesses two hydrogen bond donors (primary amine) and three hydrogen bond acceptors (pyrazole ring nitrogens) . In the S6K1 series, the cyclopropylmethyl analog (15e) achieved a ligand efficiency (LE) of 0.56, comparable to the ethyl (0.59) and cyclopropyl (0.57) analogs despite its larger molecular weight, indicating efficient use of molecular mass for target engagement [1]. The primary amine also provides a versatile handle for further derivatization (e.g., amide coupling, reductive amination).

Ligand Efficiency (LE)
Reported
LE 0.56 (cyclopropylmethyl) vs. 0.58–0.59 (other analogs)
Maintained ligand efficiency indicates balanced physicochemical profile within this chemotype.
Calculated from mean S6K1 IC50 values.
Ligand efficiency Physicochemical properties Drug-likeness

Research Applications and Procurement Rationale


S6K1 Inhibitor Lead Optimization and SAR Expansion

The >9-fold potency advantage conferred by the N-1 cyclopropylmethyl group over methyl substitution (IC50 19.8 nM vs. 194 nM) positions this compound as a critical intermediate for S6K1 inhibitor programs [1]. Researchers can use this building block to explore additional vectors while retaining the privileged N-1 cyclopropylmethyl moiety, or as a benchmark for assessing novel substituents.

Glucagon Receptor Antagonist Discovery

Given that 4-methyl substituted pyrazole derivatives achieve low nanomolar GCGR binding (IC50 0.06–0.09 μM), 1-(cyclopropylmethyl)-4-methyl-1H-pyrazol-3-amine serves as a direct precursor for synthesizing and evaluating novel GCGR antagonists [2]. Its substitution pattern aligns with the SAR requirements identified in the 2018 Shu et al. study.

RIPK1-Targeted Inflammatory Disease Programs

The 1H-pyrazol-3-amine core has been validated as a low-nanomolar RIPK1 inhibitor with oral bioavailability [3]. Incorporating 1-(cyclopropylmethyl)-4-methyl-1H-pyrazol-3-amine into screening libraries or focused medicinal chemistry efforts can accelerate the identification of next-generation RIPK1 inhibitors for necroptosis-associated inflammatory conditions.

CCR4 Chemokine Receptor Antagonist Libraries

Related cyclopropylmethyl-pyrazoles demonstrate measurable CCR4 antagonism (IC50 381 nM) in functional chemotaxis assays [4]. This compound is therefore a relevant building block for constructing diverse chemokine receptor antagonist libraries and for probing the SAR of CCR4 modulation in immune cell trafficking.

Application
Selection Property
Validation Focus
S6K1 Inhibitor Lead Optimization
N-1 Cyclopropylmethyl SAR vector
Assay potency shift and selectivity window
Glucagon Receptor Antagonist Discovery
4-Methyl pyrazole core
GCGR binding and functional cAMP inhibition
RIPK1-Targeted Pathway Studies
1H-Pyrazol-3-amine scaffold
Necroptosis model-response endpoints
CCR4 Chemokine Receptor Libraries
Cyclopropylmethyl-pyrazole motif
Chemotaxis inhibition assay context
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